molecular formula C7H14ClNO B13466709 cis-3A-Methylhexahydro-1H-furo[3,4-C]pyrrole hydrochloride CAS No. 2095349-66-7

cis-3A-Methylhexahydro-1H-furo[3,4-C]pyrrole hydrochloride

Cat. No.: B13466709
CAS No.: 2095349-66-7
M. Wt: 163.64 g/mol
InChI Key: IBAJVRXHOWOAQS-UOERWJHTSA-N
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Description

Cis-3A-Methylhexahydro-1H-furo[3,4-C]pyrrole hydrochloride: is a synthetic compound with the molecular formula C7H14ClNO. It is a derivative of the furo[3,4-c]pyrrole class of compounds, known for their ability to form strong carbon-carbon bonds . This compound is highly stable and has been utilized in various scientific research applications.

Preparation Methods

The synthesis of cis-3A-Methylhexahydro-1H-furo[3,4-C]pyrrole hydrochloride involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The reaction typically involves the use of reagents such as heterocyclic amines and oxiranes, leading to the formation of the desired product . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Cis-3A-Methylhexahydro-1H-furo[3,4-C]pyrrole hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Cis-3A-Methylhexahydro-1H-furo[3,4-C]pyrrole hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of cis-3A-Methylhexahydro-1H-furo[3,4-C]pyrrole hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, leading to the formation of stable products. These interactions are crucial for its applications in medicinal chemistry and drug design .

Comparison with Similar Compounds

Cis-3A-Methylhexahydro-1H-furo[3,4-C]pyrrole hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific reactivity and stability, making it a valuable compound in scientific research and industrial applications .

Properties

CAS No.

2095349-66-7

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

(3aR,6aS)-3a-methyl-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c1-7-4-8-2-6(7)3-9-5-7;/h6,8H,2-5H2,1H3;1H/t6-,7+;/m0./s1

InChI Key

IBAJVRXHOWOAQS-UOERWJHTSA-N

Isomeric SMILES

C[C@]12CNC[C@H]1COC2.Cl

Canonical SMILES

CC12CNCC1COC2.Cl

Origin of Product

United States

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